molecular formula C26H35N3O3 B12008246 N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide CAS No. 767310-47-4

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide

Cat. No.: B12008246
CAS No.: 767310-47-4
M. Wt: 437.6 g/mol
InChI Key: SYPHBKPACAWLHL-TURZUDJPSA-N
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Description

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide typically involves a multi-step process. One common method includes the reaction of a benzaldehyde derivative with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with a decanoyl chloride to yield the final product. The reaction conditions often involve the use of ethanol as a solvent and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide is unique due to its specific structure, which combines a hydrazone moiety with a long aliphatic chain

Properties

CAS No.

767310-47-4

Molecular Formula

C26H35N3O3

Molecular Weight

437.6 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]decanamide

InChI

InChI=1S/C26H35N3O3/c1-2-3-4-5-6-7-11-17-25(30)27-20-26(31)29-28-19-23-15-12-16-24(18-23)32-21-22-13-9-8-10-14-22/h8-10,12-16,18-19H,2-7,11,17,20-21H2,1H3,(H,27,30)(H,29,31)/b28-19+

InChI Key

SYPHBKPACAWLHL-TURZUDJPSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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